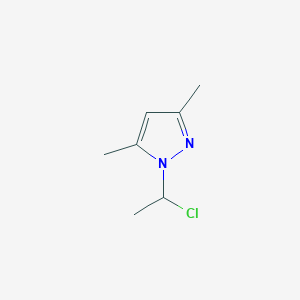
1,1,2,2-Tetrakis(4-methoxyphenyl)-1,2-ethanediol
Descripción general
Descripción
1,1,2,2-Tetrakis(4-methoxyphenyl)-1,2-ethanediol is a compound of interest due to its unique structure and properties. This chemical analysis delves into its synthesis, molecular and physical properties, and chemical behavior.
Synthesis Analysis
The synthesis of similar compounds, such as tetrakis(4-methoxyphenyl)methane, involves specific reactions that exhibit strong fluorescence and phosphorescence properties due to their crystal structures. These compounds are synthesized through methods that result in tight molecular packing and multiple C–H⋯π hydrogen bonds, promoting phosphorescence at room temperature (Guieu, Rocha, & Silva, 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by X-ray crystallography, revealing significant details about their arrangement and bonding. For example, compounds with closely related structures to 1,1,2,2-Tetrakis(4-methoxyphenyl)-1,2-ethanediol have been found to form crystal structures that facilitate specific photophysical properties (Klemm & Weakley, 2000).
Chemical Reactions and Properties
This compound's oxidation reactions highlight its ability to undergo clean transformations, providing insights into its reactivity and potential applications in various chemical reactions. Notably, its oxidation by specific agents proceeds cleanly, indicating a stable and predictable chemical behavior (Penn & Duncan, 1993).
Physical Properties Analysis
The physical properties, such as luminescence, are notable in compounds with similar structural features. The crystallization-induced phosphorescence and the structural rationale behind these phenomena have been studied, providing insights into the physical characteristics of these compounds (Guieu, Rocha, & Silva, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Studies on related compounds have elucidated their electron-transfer rates and activation parameters, shedding light on the chemical properties of 1,1,2,2-Tetrakis(4-methoxyphenyl)-1,2-ethanediol (Penn & Duncan, 1993).
Aplicaciones Científicas De Investigación
Electron Transfer Studies : This compound is used in chemical research for studying electron transfer rates and activation parameters in oxidation reactions (Penn & Duncan, 1993).
Catalyst Precursors : It serves as a catalyst precursor for CO-ethene-propene co- and terpolymerization in water-acetic acid mixtures (Fessler et al., 2009).
Preparation of Chemical Compounds : The compound is useful in the preparation of 1,1,2,2-Tetrakis(4-hydroxy-3,5-dimethylphenyl)ethane (Mcgowan et al., 2010).
Benzannulation Properties : It is also studied for its synthesis, molecular structure, and benzannulation properties (Quast et al., 2000).
Tumor Growth Inhibition : This compound has shown to strongly inhibit estrone-stimulated mouse uterine growth and to have dose-dependent tumor growth inhibition in rats (Hartmann et al., 1980).
Chemical Sensing and Spectroscopy : The synthesis and structure of 1,2,2,2-tetrakis(3-methoxyphenyl)ethanone suggest its potential use in chemical sensing and spectroscopy (Klemm & Weakley, 2000).
Coordination Chemistry : Tetrakis(2-hydroxyphenyl)ethene derivatives are available for use in coordination chemistry, analogous to calix[4]arene systems (Fujita et al., 2004).
Propiedades
IUPAC Name |
1,1,2,2-tetrakis(4-methoxyphenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O6/c1-33-25-13-5-21(6-14-25)29(31,22-7-15-26(34-2)16-8-22)30(32,23-9-17-27(35-3)18-10-23)24-11-19-28(36-4)20-12-24/h5-20,31-32H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSYWZLTIIFQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=C(C=C3)OC)(C4=CC=C(C=C4)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392654 | |
| Record name | Tetrakis(4-methoxyphenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19920-00-4 | |
| Record name | Tetrakis(4-methoxyphenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Cyclohepta[b]pyrrole-5-carbaldehyde](/img/structure/B35315.png)
